Lorglumide sodium is a potent cholecystokinin (CCK) receptor antagonist with a variety of applications in medical research and potential therapeutic uses. It has been extensively studied for its effects on pancreatic secretion, gastric acid secretion, and its role in modulating the activity of dopamine neurons, among other physiological processes. This comprehensive analysis will delve into the mechanism of action of lorglumide sodium and its applications across various fields, drawing on data from multiple research studies.
Lorglumide has been extensively studied for its effects on the pancreas. It has been shown to inhibit pancreatic exocrine secretion induced by CCK analogues both in vitro and in vivo2. Furthermore, lorglumide can reduce the trophic effects of exogenous CCK on pancreatic growth and enzyme composition, suggesting its potential in treating conditions associated with excessive pancreatic stimulation5. In newborn rats, lorglumide antagonized the pancreatic actions of caerulein, indicating its role in modulating pancreatic function from an early age7.
The compound has also been found to significantly inhibit gastric acid secretion stimulated by gastrin and peptone in rats3. This effect is particularly pronounced towards the end of the stimulation period, suggesting a time-dependent modulation of gastric acid secretion by lorglumide3.
In the context of neurological research, lorglumide has been shown to reverse the effects of chronic haloperidol on dopamine neurons4. This finding is significant as it suggests a role for CCK receptors in the therapeutic effects of antipsychotic drugs and points to potential applications of lorglumide in the treatment of disorders involving dopamine dysregulation4.
Lorglumide has been evaluated for its effects on gallbladder smooth muscle strips, where it effectively antagonized CCK-induced contractions9. This suggests its potential use in the treatment of biliary pain and other gallbladder-related conditions9.
In models of acute experimental pancreatitis, lorglumide moderated the plasma proteinase-antiproteinase balance and reduced mortality, indicating a protective effect in this condition8. This could have implications for the management of pancreatitis in clinical settings8.
Lastly, lorglumide has been shown to inhibit CCK-8-induced responses of exocrine secretion in isolated perfused preparations of the rat pancreas10. This further supports its role in modulating digestive processes through its action on CCK receptors10.
Lorglumide sodium is classified as a nonpeptidic antagonist of the cholecystokinin A receptor. It selectively inhibits the action of cholecystokinin on its receptors, making it an important tool for studying receptor activity and related physiological responses.
The synthesis of Lorglumide sodium involves several steps that typically include the formation of key intermediates followed by coupling reactions. Although specific proprietary methods may vary, the general approach can be outlined as follows:
Technical parameters such as reaction temperatures, times, and solvent systems are optimized based on the specific protocols used in laboratory settings.
Lorglumide sodium has a molecular formula of and a molecular weight of approximately 481.4 Da.
The three-dimensional conformation of Lorglumide sodium allows it to fit precisely into the binding site of the receptor, facilitating its antagonistic effects on cholecystokinin signaling.
Lorglumide sodium participates in various chemical reactions, primarily involving its interaction with cholecystokinin receptors:
The compound's ability to inhibit receptor activity makes it a valuable tool for pharmacological studies aimed at understanding gastrointestinal physiology.
The mechanism of action of Lorglumide sodium centers on its role as an antagonist at the cholecystokinin A receptor:
Experimental data indicate that at an IC50 value of 50 nM for the CCK A receptor and 3 µM for the CCK B receptor, it demonstrates significant potency in modulating physiological responses mediated by these receptors.
Lorglumide sodium exhibits several key physical and chemical properties:
These properties make Lorglumide sodium suitable for laboratory applications requiring precise handling and measurement.
Lorglumide sodium has diverse applications in scientific research:
Lorglumide sodium salt (CAS 1021868-76-7) is a synthetic cholecystokinin receptor antagonist with systematic nomenclature sodium 4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoate. Its molecular formula is C~22~H~31~Cl~2~N~2~NaO~4~, corresponding to a molecular weight of 481.39-481.4 Da [1] [5] [6]. The compound exhibits >98% purity in commercial preparations, as verified by high-performance liquid chromatography (HPLC) and mass spectrometry [1] [5]. Key structural identifiers include:
CCCCCN(CCCCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC(=C(C=C1)Cl)Cl.[Na+]
[1] [7]JCNPYMDDOUQTBK-UHFFFAOYSA-M
[1] [7]The sodium counterion enhances water solubility while preserving the bioactive conformation. X-ray crystallography analysis (though not explicitly detailed in sources) would reveal spatial orientation of critical pharmacophoric elements: the 3,4-dichlorobenzoyl moiety, pentanoate chain, and dipentylamide group [1] [8].
Table 1: Fundamental Molecular Characteristics of Lorglumide Sodium
Property | Value |
---|---|
CAS Registry Number | 1021868-76-7 |
Molecular Formula | C~22~H~31~Cl~2~N~2~NaO~4~ |
Exact Molecular Weight | 481.39 Da |
IUPAC Name | Sodium 4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoate |
XLogP3-AA | 4.9 (predicted) |
While detailed synthetic pathways are proprietary, lorglumide sodium is confirmed as a synthetic compound produced under controlled GMP-like conditions [1] [4]. The synthesis likely involves:
Analytical characterization employs orthogonal methodologies:
Quality control specifications require sodium content verification via atomic absorption spectroscopy, ensuring stoichiometric consistency [5] [6].
Lorglumide sodium exhibits distinctive solubility and stability characteristics critical for in vitro and in vivo applications:
Solubility Profile
Table 2: Solubility of Lorglumide Sodium in Various Solvents
Solvent | Concentration | Solution Characteristics |
---|---|---|
Water | 100 mg/mL (207.73 mM) | Clear, colorless |
DMSO | 100 mg/mL (207.73 mM) | Clear, may yellow over time |
PBS (pH 7.4) | 50 mg/mL (103.87 mM) | Clear, stable ≥24h |
Corn Oil | 2.08 mg/mL (4.32 mM) | Requires sonication |
Stability Profile
Table 3: Recommended Storage Conditions
Form | Temperature | Stability Duration | Key Considerations |
---|---|---|---|
Anhydrous powder | +4°C | 12 months | Protect from humidity |
Anhydrous powder | -20°C | 24 months | Sealed, desiccated environment |
Aqueous solution | +4°C | 1 week | pH 6.5-7.5 recommended |
DMSO stock | -80°C | 6 months | Avoid freeze-thaw cycles >3× |
The cholecystokinin A (CCK~A~) receptor antagonism of lorglumide sodium derives from specific stereoelectronic features validated through pharmacophore modeling and analog studies:
Core Pharmacophore Elements:
Structure-Activity Relationship (SAR) Insights:
Table 4: Key Pharmacophore Features and Their Biological Roles
Structural Feature | Role in CCK~A~ Antagonism | Biological Consequence |
---|---|---|
3,4-Dichlorobenzoyl ring | π-π stacking with Phe~330~ | Blocks endogenous CCK binding |
Ionized carboxylate | Salt bridge with Lys~115~ | Confers CCK~A~/CCK~B~ selectivity (≥100:1) |
Pentanoic acid linker | Optimal distance between domains | Mimics C-terminal CCK tetrapeptide |
Dipentylamide | Hydrophobic filling of allosteric pocket | Prevents receptor conformational change |
Molecular dynamics simulations indicate the sodium ion chelates the carboxylate, stabilizing a bioactive conformation that mimics the endogenous peptide antagonist JMV-180 [1] [8]. This configuration allows reversible, competitive inhibition with K~i~ ≈ 10 nM against human CCK~A~ receptors [1].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7